molecular formula C21H13N5O4 B6485005 4-oxo-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4H-chromene-2-carboxamide CAS No. 899966-51-9

4-oxo-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4H-chromene-2-carboxamide

Cat. No.: B6485005
CAS No.: 899966-51-9
M. Wt: 399.4 g/mol
InChI Key: YPOBNMYFGPGGHV-UHFFFAOYSA-N
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Description

4-oxo-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4H-chromene-2-carboxamide: is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound features a chromene moiety and a carboxamide group, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. One common method includes the condensation of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid with an appropriate amine under coupling conditions. The reaction is often carried out in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to less oxidized forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antioxidant properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both the pyrazolo[3,4-d]pyrimidin-4-one and chromene moieties. Similar compounds include:

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives: : These compounds share the pyrazolo[3,4-d]pyrimidin-4-one core but may have different substituents.

  • Chromene derivatives: : These compounds contain the chromene moiety but lack the pyrazolo[3,4-d]pyrimidin-4-one core.

The uniqueness of this compound lies in its combination of these two structural elements, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

4-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N5O4/c27-16-10-18(30-17-9-5-4-8-14(16)17)20(28)24-25-12-22-19-15(21(25)29)11-23-26(19)13-6-2-1-3-7-13/h1-12H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOBNMYFGPGGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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